molecular formula C14H22O B13756764 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one CAS No. 56974-03-9

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one

Cat. No.: B13756764
CAS No.: 56974-03-9
M. Wt: 206.32 g/mol
InChI Key: YSSPNGUMZKBWDM-UHFFFAOYSA-N
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Description

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one is an organic compound with the molecular formula C14H22O. It is a derivative of cyclohexene and is characterized by the presence of a cyclohexenyl group substituted with three methyl groups and a pentenone side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the pentenone side chain. One common method involves the use of a Grignard reagent, such as pent-4-enylmagnesium bromide, which reacts with the cyclohexenone under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 1-(3,5,5-Trimethyl-1-cyclohexen-1-yl)pent-4-en-1-one.

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one:

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one: Another related compound with a different side chain.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexenyl group with a pentenone side chain makes it a versatile compound for various applications .

Properties

CAS No.

56974-03-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(3,5,5-trimethylcyclohexen-1-yl)pent-4-en-1-one

InChI

InChI=1S/C14H22O/c1-5-6-7-13(15)12-8-11(2)9-14(3,4)10-12/h5,8,11H,1,6-7,9-10H2,2-4H3

InChI Key

YSSPNGUMZKBWDM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C(=O)CCC=C)(C)C

Origin of Product

United States

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